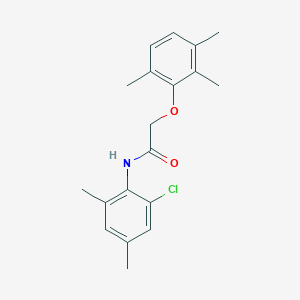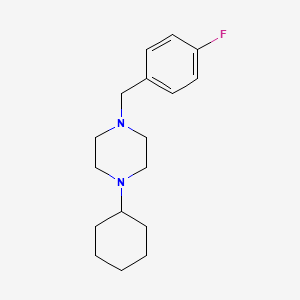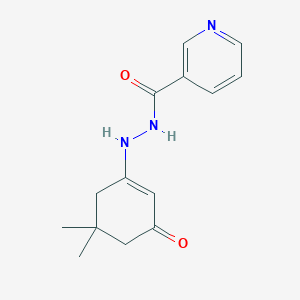
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as CTMP, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CTMP is a small molecule that belongs to the class of amides and has a molecular weight of 375.91 g/mol.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to act through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this pathway, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can induce apoptosis and cell cycle arrest in cancer cells and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can induce apoptosis and cell cycle arrest by inhibiting the PI3K/AKT/mTOR signaling pathway. In neurons, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and reducing the expression of pro-inflammatory cytokines. In cardiovascular diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can reduce the risk of atherosclerosis and improve endothelial function by inhibiting the expression of adhesion molecules and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high affinity for its target and can be used at low concentrations. However, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide also has limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has poor stability in aqueous solutions, which can affect its efficacy.
Orientations Futures
For N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide research include studying its potential therapeutic applications in other diseases and improving its water solubility and stability.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-chloro-4,6-dimethylphenylamine with 2,3,6-trimethylphenol in the presence of a base to form an intermediate. The intermediate is then reacted with chloroacetyl chloride to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide. The purity of the compound is confirmed by various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been found to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to reduce the risk of atherosclerosis and improve endothelial function.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-11-8-14(4)18(16(20)9-11)21-17(22)10-23-19-13(3)7-6-12(2)15(19)5/h6-9H,10H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDFNDALOUDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5632878.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)
![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)
![ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)
![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5632940.png)
![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)